molecular formula C16H20N2O2 B110797 4-(3-Methylbut-2-enyl)-L-tryptophan CAS No. 29702-35-0

4-(3-Methylbut-2-enyl)-L-tryptophan

Cat. No. B110797
CAS RN: 29702-35-0
M. Wt: 272.34 g/mol
InChI Key: MZSPRSJAOSKAAT-ZDUSSCGKSA-N
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Description

4-(3-Methylbut-2-enyl)-L-tryptophan, also known as norlichexanthone or NLX, is a natural product that belongs to the family of xanthones. It is found in various plants, such as the roots of Glycyrrhiza inflata and the stem bark of Garcinia schomburgkiana. NLX has been the subject of scientific research due to its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. In

Scientific Research Applications

Tryptophan Lyase (NosL) and Radical Mediated Transformations

Tryptophan lyase (NosL) is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes transformations involving l-tryptophan. It demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, including hydrogen atom abstraction and double bond addition. This highlights the potential of NosL in various radical-mediated synthetic applications (Bhandari, Fedoseyenko, & Begley, 2016).

Electrochemical Sensor for L-Tryptophan Detection

A novel electrochemical sensor for L-tryptophan detection utilizes a molecularly imprinted copolymer (MIP) and ionic liquid functionalized multi-walled carbon nanotubes. This sensor exhibits high sensitivity and specificity for L-tryptophan, indicating its potential for precise detection in various applications (Xia, Zhao, & Zeng, 2020).

Pharmacological Targeting of Tryptophan Metabolism

L-Tryptophan metabolism involves the production of bioactive molecules that act in various organs. The enzymes, metabolites, and receptors involved offer numerous therapeutic targets, suggesting a wide range of potential pharmacological applications in treating neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).

L-Tryptophan Production Enhancement in Escherichia coli

Advancements in metabolic engineering have enabled the efficient production of L-tryptophan in Escherichia coli. Techniques include inactivating the tryptophan attenuator and swapping the tryptophan operon promoter, which has significantly increased L-tryptophan production, showing potential for large-scale biosynthesis applications (Gu, Yang, Kang, Wang, & Qi, 2012).

Metabolic Engineering for L-Tryptophan Production

Comprehensive metabolic engineering strategies have been developed for L-tryptophan production in E. coli. These include modifying carbon source uptake, by-product formation, regulatory factors, and biosynthesis pathways, contributing to the sustainable and cost-effective microbial synthesis of L-tryptophan (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).

properties

CAS RN

29702-35-0

Product Name

4-(3-Methylbut-2-enyl)-L-tryptophan

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1

InChI Key

MZSPRSJAOSKAAT-ZDUSSCGKSA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C

SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C

synonyms

4-(3-Methyl-2-butenyl)-(L-tryptophan);  L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan;  4-(3-Methyl-2-butenyl)tryptophan;  4-(γ,γ-Dimethylallyl)-L-tryptophan; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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